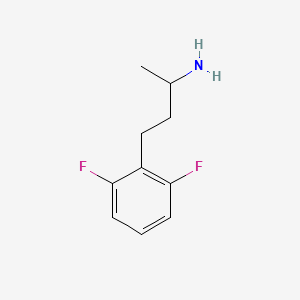

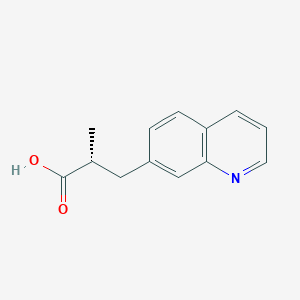

![molecular formula C14H19NO2 B2702537 8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-39-2](/img/structure/B2702537.png)

8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane is a chemical compound with the CAS Number 1556097-39-2 . The molecule consists of 19 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms, making a total of 36 atoms . It contains a total of 38 bonds, including 19 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 tertiary amine (aliphatic), 2 ethers (aliphatic), and 1 Oxetane .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a total of 38 bonds. It includes 19 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 tertiary amine (aliphatic), 2 ethers (aliphatic), and 1 Oxetane .Scientific Research Applications

Inhibition of Mild Steel Corrosion

One significant application of spirocyclic compounds closely related to 8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane is in the field of corrosion inhibition. Studies have shown that compounds like 1-benzoyl-6,6 dimethyl-2-phenyl-5,7 dioxaspiro[2.5]octane-4,8 dione (BMP) and its derivatives demonstrate effective inhibition properties in hydrochloric acid solution for mild steel corrosion. These compounds exhibit high inhibitory efficiencies, reaching up to 91% and 95%, respectively, at certain concentrations. The mechanisms involve the adsorption of inhibitors on the steel surface, described well by the Langmuir isotherm model, indicating a potential for these compounds in developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Synthesis and Structural Analysis

The structural synthesis and analysis of spirocyclic compounds provide foundational knowledge for their application in various scientific fields. The synthesis of new oxaspirocyclic compounds, including those with similar structures to this compound, and their crystal structures have been determined. These compounds exhibit significant structural features, such as intra- and intermolecular hydrogen bonds and π···π stacking interactions, which could influence their chemical reactivity and potential applications in material science and pharmaceuticals (Jiang & Zeng, 2016).

Heterocyclic Compound Synthesis

Spirocyclic compounds, including this compound, play a crucial role in the synthesis of heterocyclic compounds. For instance, reactions involving 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile have led to the formation of diverse heterocyclic structures, which are valuable in developing pharmaceuticals and organic materials. These reactions underscore the versatility and utility of spirocyclic frameworks in organic synthesis and drug development (Kayukova et al., 1998).

Mechanism of Action

Future Directions

The future directions for research on 8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane are not specified in the search results. Given the interest in similar structures like the 8-azabicyclo[3.2.1]octane scaffold, it’s likely that research will continue to explore the properties and potential applications of these types of compounds .

Properties

IUPAC Name |

8-benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-13(2)9-17-14(10-16-11-14)15(13)8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYPQRPLTSYAJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2(N1CC3=CC=CC=C3)COC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

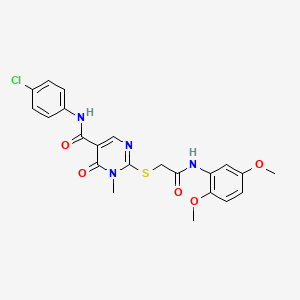

![N-(3-acetylphenyl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

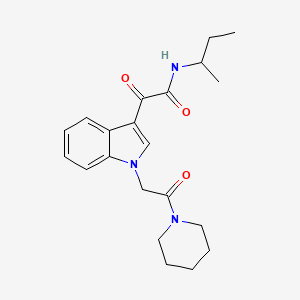

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone](/img/structure/B2702458.png)

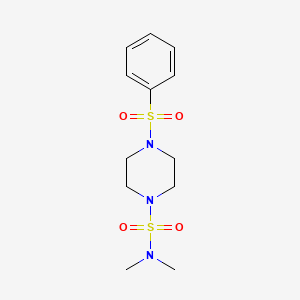

![[1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-oxazol-2-yl)methyl]amine](/img/structure/B2702460.png)

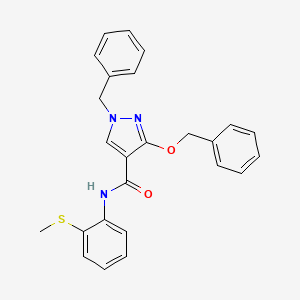

![N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2-phenylsulfanylethyl)prop-2-enamide](/img/structure/B2702462.png)

![N-(4-{[(1-cyano-2-methoxy-1-methylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide](/img/structure/B2702464.png)

![N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702469.png)

![3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2702472.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2702476.png)